molecular formula C12H16ClNO2 B4040239 2-(4-chlorophenoxy)-N,N,2-trimethylpropanamide

2-(4-chlorophenoxy)-N,N,2-trimethylpropanamide

Cat. No.: B4040239
M. Wt: 241.71 g/mol
InChI Key: KMCALAGDRRVMSU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N,N,2-trimethylpropanamide is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.0869564 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Polymers

Research has demonstrated the synthesis of stereoregular polyamides with potential applications in materials science. For instance, polyamides derived from L-tartaric acid have been synthesized, showcasing high crystallinity, water affinity, and moderate optical activity, indicating their potential for advanced material applications (J. Bou, I. Iribarren, & S. Muñoz-Guerra, 1994).

Analytical and Environmental Applications

Detection and Analysis

Developments in analytical methods for detecting chlorophenoxy acid herbicides in environmental samples highlight the relevance of these compounds in monitoring environmental pollution. Techniques such as HPLC with coulometric detection have been established for the quantitation of chlorophenoxy acids, crucial for ensuring the safety of ground and drinking water (R. Wintersteiger, B. Goger, & H. Krautgartner, 1999).

Environmental Impact and Remediation

Studies on the photocatalytic degradation of chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), using doped TiO2 nanoparticles, offer insights into environmental remediation techniques. These methods aim to mitigate the harmful effects of such herbicides on aquatic life and human health by enhancing the degradation process under UV and sunlight irradiation, indicating a promising approach to pollutant removal from water sources (Roya Ebrahimi et al., 2020).

Novel Materials and Technologies

Research on functionalized mesoporous silica nanoparticles for controlled release of 2,4-D highlights the potential for creating advanced materials that can reduce environmental impact by controlling the release rate of herbicides, thereby reducing leaching and pollution (Lidong Cao et al., 2017).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N,N,2-trimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,11(15)14(3)4)16-10-7-5-9(13)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCALAGDRRVMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.